molecular formula C6H7F2NO B13022849 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13022849
M. Wt: 147.12 g/mol
InChI Key: VSVGAZVTLFODCN-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. The compound is then purified using standard techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of the target. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules .

Properties

IUPAC Name

6,6-difluoro-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)2-5(3-6)1-4(10)9-5/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVGAZVTLFODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC12CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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